Perfluorocyclohexanecarboxylic acid

Vue d'ensemble

Description

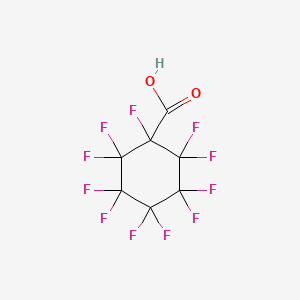

Perfluorocyclohexanecarboxylic acid is a perfluorinated compound characterized by a cyclohexane ring fully substituted with fluorine atoms and a carboxylic acid functional group. This compound is part of the broader class of perfluoroalkyl substances, which are known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity. These properties make this compound valuable in various industrial applications, particularly in the production of fluoropolymers and surfactants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perfluorocyclohexanecarboxylic acid can be synthesized through the electrochemical fluorination of cyclohexanecarboxylic acid. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the substitution of hydrogen atoms with fluorine atoms on the cyclohexane ring. The reaction typically occurs at low temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrochemical fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of specialized equipment and controlled reaction conditions is essential to achieve the desired product quality .

Analyse Des Réactions Chimiques

Acid Chloride Formation

Perfluorocyclohexanecarboxylic acid undergoes halogenation with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form perfluorocyclohexanecarbonyl chloride (C~7~ClF~11~O). This reaction is critical for further derivatization.

Reaction Mechanism :

- Nucleophilic attack by the carboxylic acid oxygen on electrophilic sulfur in SOCl₂.

- Formation of a chlorosulfite intermediate, followed by elimination of SO₂ and HCl.

- Final substitution yields the acyl chloride12.

Conditions :

- Catalyst: ZnCl₂ (optional)

- Temperature: 185°C3.

Esterification

PFCHA participates in Fischer esterification with alcohols under acidic conditions to form esters.

General Reaction :

Key Features :

- Acid catalysis (e.g., H₂SO₄) activates the carbonyl group for nucleophilic attack by the alcohol1.

- Reversible reaction driven by excess alcohol or removal of water.

Salt Formation

PFCHA reacts with bases (e.g., NaOH, NH₃) to form carboxylate salts, enhancing solubility in aqueous systems.

Example :

Applications :

- Facilitates ion-pairing in analytical chemistry4.

Decarboxylation

Under thermal or photolytic conditions, PFCHA can undergo decarboxylation to release CO₂ and form perfluorocyclohexane (C~7~F~12~).

Conditions :

- Temperature: >200°C

- Catalysts: Metal oxides (e.g., CuO)[^17].

Environmental Degradation

PFCHA is resistant to hydrolysis and photolysis but undergoes slow oxidative degradation in advanced oxidation processes (AOPs).

Key Pathways :

- Hydroxyl Radical Attack :

- Reductive Defluorination :

Catalyzed by zero-valent iron (ZVI) or UV/sulfite systems5.

Degradation Products :

| Conditions | Major Products | Byproducts |

|---|---|---|

| UV/H₂O₂ | C~6~F~11~COOH, C~5~F~9~COOH | CO₂, HF |

| ZVI/HSO₃⁻ | C~7~F~11~H (hydrogenated) | F⁻ |

Modulation of Biological Transporters

PFCHA upregulates amino acid transporters (e.g., SLC7A5) in HepaRG cells at concentrations as low as 45 μM. This interaction is mediated by nuclear receptors (e.g., NRF2) rather than PPARα or CAR6.

Implications :

- Alters hepatic detoxification pathways.

- Reduces cellular uptake of xenobiotics6.

Coordination Chemistry

The carboxylate group of PFCHA forms stable complexes with transition metals, influencing catalytic processes.

Example Reaction :

Applications :

- Enhances electrochemical reaction rates in catalysis (e.g., CO₂ reduction)7.

Applications De Recherche Scientifique

Chemical Synthesis

Perfluorocyclohexanecarboxylic acid serves as a precursor in the synthesis of fluoropolymers and other fluorinated compounds. Its unique chemical structure allows it to participate in reactions that yield materials with desirable properties, such as enhanced chemical resistance and thermal stability. For instance, it can be transformed into perfluorocyclohexanone or perfluorocyclohexanol through oxidation and reduction processes, respectively.

Biological Studies

Research on this compound has focused on its interactions within biological systems. Studies have shown that it binds to human serum albumin through electrostatic interactions and hydrogen bonding, influencing protein structure and function. This binding can lead to oxidative stress and inflammation in various cell types, particularly lung epithelial cells. The compound's potential toxicity and bioaccumulation are also areas of active investigation, contributing to the understanding of environmental health risks associated with perfluoroalkyl substances .

Medical Applications

The stability and resistance to metabolic degradation of this compound suggest potential applications in drug delivery systems. Its ability to form stable complexes with proteins may enhance the efficacy of therapeutic agents by improving their solubility and bioavailability. Ongoing research aims to explore these possibilities further.

Industrial Uses

In industrial settings, this compound is utilized in the production of water- and oil-repellent coatings, surfactants, and fire-fighting foams. Its unique chemical properties allow for the development of materials that maintain performance under extreme conditions, making it valuable for applications in textiles and protective gear .

Detailed Data Tables

| Application Area | Description |

|---|---|

| Chemical Synthesis | Precursor for fluoropolymers and other fluorinated compounds |

| Biological Research | Studies on toxicity, bioaccumulation, and protein interactions |

| Medical | Potential use in drug delivery systems |

| Industrial | Production of surfactants, coatings, and fire-fighting foams |

Case Study 1: Toxicological Impact

A study investigated the effects of this compound on human serum albumin interactions. The results indicated that exposure led to significant alterations in protein conformation, which could have implications for drug design and toxicity assessments .

Case Study 2: Environmental Persistence

Research highlighted the environmental persistence of perfluorinated compounds, including this compound. It was found that these substances accumulate in ecosystems due to their resistance to degradation, raising concerns about long-term ecological impacts .

Mécanisme D'action

The mechanism of action of perfluorocyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and strong carbon-fluorine bonds contribute to its stability and resistance to degradation. It can activate nuclear receptors such as peroxisome proliferator-activated receptor alpha, leading to various biological effects, including hepatotoxicity and disruption of lipid metabolism .

Comparaison Avec Des Composés Similaires

- Perfluorooctanoic acid (PFOA)

- Perfluorooctane sulfonic acid (PFOS)

- Perfluorohexanoic acid (PFHxA)

- Perfluorobutanoic acid (PFBA)

Comparison: Perfluorocyclohexanecarboxylic acid is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to linear perfluoroalkyl acids. This structural difference affects its reactivity, bioaccumulation potential, and environmental persistence. For example, perfluorooctanoic acid and perfluorooctane sulfonic acid are known for their linear chains, which contribute to their higher bioaccumulation and toxicity compared to the cyclic structure of this compound .

Activité Biologique

Perfluorocyclohexanecarboxylic acid (PFCHA) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of PFCHA, exploring its interactions with proteins, potential toxicity, and implications for health.

PFCHA is characterized by a fully fluorinated cyclohexane ring with a carboxylic acid functional group. The presence of fluorine atoms imparts distinct physical and chemical properties, such as high hydrophobicity and resistance to degradation, which are common among perfluoroalkyl substances (PFAS) . These properties influence its biological interactions and environmental persistence.

Protein Interactions

Research indicates that PFCHA and other perfluorinated carboxylic acids exhibit significant binding affinity to proteins. A study demonstrated that PFCHA can noncovalently associate with various proteins, altering their conformational dynamics . This interaction is driven by the amphiphilic nature of PFCHA, which allows it to preferentially assemble at water-fluorous interfaces, enhancing protein solubility in nonpolar solvents .

The binding mechanism involves hydrogen bonding between the carboxyl group of PFCHA and polar regions of proteins. This interaction can lead to structural changes in proteins, potentially affecting their function . For instance, PFCHA was shown to disperse proteins into fluorous media effectively, although its potency was less consistent compared to other perfluorinated compounds like perfluorononanoic acid (PFNA) .

Toxicological Implications

PFCHA is part of a broader class of perfluoroalkyl carboxylic acids (PFCAs), which have been associated with various health concerns. Studies have identified PFCAs as potential endocrine disruptors and toxicants in humans. They are known to accumulate in human serum, raising concerns about their long-term effects on health . In vitro studies suggest that exposure to PFCAs can induce conformational changes in serum albumin, potentially leading to altered drug-binding capabilities and increased toxicity .

Case Studies

Several case studies highlight the biological effects of PFCHA and related compounds:

- Protein Binding Studies : A study investigated the binding affinities of various PFCAs, including PFCHA, with human serum albumin (HSA). It was found that PFCHA significantly altered the fluorescence properties of HSA, indicating strong binding interactions that could affect HSA's physiological functions .

- Toxicity Assessments : Research has indicated that exposure to PFCAs can lead to cellular stress responses and potential cytotoxic effects. For instance, in vitro assays demonstrated that certain concentrations of PFCHA could induce apoptosis in human cell lines, suggesting a need for further investigation into its safety profile .

Summary Table: Biological Activities of this compound

Propriétés

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF11O2/c8-2(1(19)20)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXSVMHCHVIRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379780 | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-88-9 | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.